molecular formula C4H5N3OS B093748 3-(methylthio)-1,2,4-triazin-5(4H)-one CAS No. 18060-72-5

3-(methylthio)-1,2,4-triazin-5(4H)-one

Cat. No. B093748
CAS RN: 18060-72-5
M. Wt: 143.17 g/mol
InChI Key: ZJFYWFHUHCUNTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(methylthio)-1,2,4-triazin-5(4H)-one is a chemical compound that serves as a building block for the synthesis of various derivatives with potential applications in medicinal chemistry and materials science. The compound is characterized by the presence of a 1,2,4-triazine ring, a versatile heterocyclic structure that is a common motif in many biologically active molecules .

Synthesis Analysis

The synthesis of 3-(methylthio)-1,2,4-triazin-5(4H)-one derivatives can be achieved through various synthetic routes. One such method involves the methylation of 4-amino-3-mercapto-6-methyl-1,2,4-triazin-5(4H)-one to produce the methylthio derivative, which can then undergo controlled hydrazination to afford a hydrazinyl derivative. This intermediate can react with different electrophiles to yield a wide variety of tetrazepine derivatives . Another approach for the synthesis of allylic derivatives involves the reaction of 6-amino-3-methyl-1,2,4-triazolo[3,4-f][1,2,4]triazin-8(7H)-one with allyl bromide catalyzed by 18-crown-6-ether at room temperature .

Molecular Structure Analysis

The molecular structure of 3-(methylthio)-1,2,4-triazin-5(4H)-one derivatives has been elucidated using various spectroscopic techniques, including 2D-NMR and X-ray crystallography. For instance, the crystal structures of isomeric pairs of 3-methylthio-5-amino-1,2,4-triazoles have been determined, revealing monoclinic and orthorhombic space groups for different isomers . Similarly, the structure of p-chlorophenylhydrazone of 3-(methylthio)-5-propanoyl-1,2,4-triazine has been solved, showing an almost planar conformation and stabilization by weak intermolecular hydrogen bonds and stacking interactions .

Chemical Reactions Analysis

3-(methylthio)-1,2,4-triazin-5(4H)-one undergoes various chemical reactions to form a diverse array of compounds. For example, it can react with potassium amide in liquid ammonia to yield amino derivatives and bis-triazine compounds through a proposed SN(ANRORC) mechanism . Photokinetic experiments have also shown that the deamination reaction of 4-amino-3-methylthio-1,2,4-triazin-5(4H)-ones is dependent on the presence of oxygen and the nature of the solvent .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-(methylthio)-1,2,4-triazin-5(4H)-one derivatives are influenced by their molecular structure and substituents. The ligands derived from this compound have been used to synthesize coordination complexes with metals such as Ni(II), Cu(II), and Zn(II), which exhibit tautomerism and have been characterized by IR spectroscopy . Additionally, the photoluminescence and photocatalytic properties of metal-organic frameworks based on triazine derivatives have been investigated, demonstrating their potential for applications in light-induced processes .

Scientific Research Applications

  • Synthesis and Structural Analysis : The compound has been used in synthesis reactions and structural analysis. For instance, the reaction of 3-(methylthio)-5-propanoyl-1,2,4-triazine with p-chlorophenylhydrazine hydrochloride results in good yield, with the molecule exhibiting an almost planar conformation (Karczmarzyk et al., 2000).

  • Kinetic and Mechanistic Studies : It's involved in regioselective synthesis and pyrolytic deprotection, contributing to the understanding of reaction pathways and mechanisms (Al-Etaibi et al., 2004).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : The compound's methylation products have been determined using carbon-13 NMR spectroscopy, highlighting its utility in molecular structure determination (Jacobsen & Rose, 1985).

  • Chemical Reduction Studies : Studies on its reduction with sodium borohydride provide insights into the influence of substituents on product ratios and reaction dynamics (Sanemitsu et al., 1984).

  • Amino-De(methylthio)lation Reactions : Treatment with potassium amide in liquid ammonia results in various reaction products, contributing to the understanding of amino-de(methylthio)lation mechanisms (Rykowski & Plas, 2010).

  • Nucleophilic Substitution : Its reaction with ammonia and methanethiolate displacements sheds light on nucleophilic substitution processes (Huang, 1985).

  • Synthesis of Novel Derivatives : It has been used in the synthesis of various derivatives, such as [1,2,4]triazino[4,3-b][1,2,4,5]tetrazepin derivatives, demonstrating its versatility in organic synthesis (Vahedi et al., 2010).

Safety And Hazards

This would involve discussing any known safety hazards associated with the compound, including its toxicity, flammability, and any precautions that should be taken when handling it.


Future Directions

This would involve discussing potential future research directions involving the compound, such as new synthetic methods, potential applications, or areas of its chemistry that are not well understood.


properties

IUPAC Name

3-methylsulfanyl-4H-1,2,4-triazin-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5N3OS/c1-9-4-6-3(8)2-5-7-4/h2H,1H3,(H,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJFYWFHUHCUNTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NN=CC(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50939356
Record name 3-(Methylsulfanyl)-1,2,4-triazin-5-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50939356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(methylthio)-1,2,4-triazin-5(4H)-one

CAS RN

18060-72-5
Record name 18060-72-5
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=98694
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 18060-72-5
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=50841
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-(Methylsulfanyl)-1,2,4-triazin-5-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50939356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(methylsulfanyl)-2,5-dihydro-1,2,4-triazin-5-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Compound 14a (62 g) dissolved in 2N sodium hydroxide (480 ml) is treated with a solution of methyl iodide (30 ml). After 2 hours at room temperature with agitation, the acetic acid (36 ml) is added drop by drop and the mixture set aside overnight at 0° C. The precipitate formed is filtered, centrifuged, and dried under vacuum at 60° C. in the presence of P2O5 in order to obtain the compound 14b (56.4 g).
Quantity
62 g
Type
reactant
Reaction Step One
Quantity
480 mL
Type
solvent
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step Two
Quantity
36 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(methylthio)-1,2,4-triazin-5(4H)-one
Reactant of Route 2
Reactant of Route 2
3-(methylthio)-1,2,4-triazin-5(4H)-one
Reactant of Route 3
Reactant of Route 3
3-(methylthio)-1,2,4-triazin-5(4H)-one
Reactant of Route 4
Reactant of Route 4
3-(methylthio)-1,2,4-triazin-5(4H)-one
Reactant of Route 5
Reactant of Route 5
3-(methylthio)-1,2,4-triazin-5(4H)-one
Reactant of Route 6
Reactant of Route 6
3-(methylthio)-1,2,4-triazin-5(4H)-one

Citations

For This Compound
937
Citations
A Al‐Etaibi, M Abdallah, N Al‐Awadi… - Journal of physical …, 2004 - Wiley Online Library
4‐Arylidenimino‐3(2H)‐thioxo‐1,2,4‐triazin‐5(4H)‐ones (1a–e) and 4‐arylidenimino‐3‐methylthio‐1,2,4‐triazin‐5(4H)‐ones (2a–e) were synthesized. Pyrolytic deprotection of these …
Number of citations: 13 onlinelibrary.wiley.com
Y Sanemitsu, Y Nakayama, M Mizutani… - Journal of heterocyclic …, 1984 - Wiley Online Library
Reduction of 3‐methylthio‐1,2,4‐triazin‐5(4H)‐one (1a) with sodium borohydride afforded 3‐methylthio‐1,6‐dihydrotriazin‐5(4H)‐one (2b) selectively. 3‐Methylthio‐6‐t‐butyl‐1,2,4‐…
Number of citations: 6 onlinelibrary.wiley.com
R Baumann, H Parlar, F Korte - Chemosphere, 1979 - Elsevier
Hier lassen sich augenf~ llige Unterschiede in den Bildungsraten in Abh~ ngigkeit von R feststellen. Wie aus der Tab. I ersichtlich, reagiert die Verbindung la, die eine tert. Butylgruppe …
Number of citations: 1 www.sciencedirect.com
NW Jacobsen, SE Rose - Australian journal of chemistry, 1985 - CSIRO Publishing
Carbon-13 nuclear magnetic resonance spectroscopy utilizing both proton coupled and decoupled spectra has been found to be a useful method to determine unequivocally the sites of …
Number of citations: 11 www.publish.csiro.au
NAH Alshammari, DA Bakhotmah - Polycyclic Aromatic …, 2023 - Taylor & Francis
Triazine derivatives have attracted increasing attention due to their diverse applications in medicinal chemistry. They have been reported to be remarkably effective compounds …
Number of citations: 3 www.tandfonline.com
H Vahedi, G Rajabzadeh, F Farvandi - Chinese Chemical Letters, 2010 - Elsevier
4-Amino-3-mercapto-6-methyl-1,2,4-triazin-5(4H)-one 1 converted to 4-amino-6-methy-3-(methylthio)-1,2,4-triazin-5(4H)-one by methylation with methyl iodide. Controlled hydrazination …
Number of citations: 2 www.sciencedirect.com
SM Ivanov, DS Koltun - Tetrahedron Letters, 2022 - Elsevier
Ring opening of 7-bromo-1,4-dihydropyrazolo[5,1-c][1,2,4]triazin-4-ols with BuLi furnished 2-(1,2,4-triazin-3(2H)-ylidene)malononitriles, treatment of which with mCPBA in the presence …
Number of citations: 2 www.sciencedirect.com
GM Malik, TV Patel - Journal of Asian Scientific Research, 2017 - researchgate.net
In this context, s-triazine scaffold has attracted the attention of many researchers for its therapeutic potential [1] and ease of functionalization on it [2, 3]. For example, these compounds …
Number of citations: 1 www.researchgate.net
C Fedtke, RR Schmidt - Weed Science, 1988 - cambridge.org
14C-labeled 4-amino-6-(1,1-dimethylethyl)-3-(ethylthio)-1,2,4-triazin-5(4H)-one (ethiozin)3 was metabolized more rapidly in tolerant than in sensitive wheat, Triticum aestivum L., …
Number of citations: 17 www.cambridge.org
HM Hassaneen, FM Saleh… - Journal of …, 2017 - Wiley Online Library
The target compounds 6,6′‐(1,4‐phenylenedimethylene)‐bis(3‐thioxo‐1,2,4‐triazin‐5(1H)‐one) 4,5 were prepared from reaction of oxazolone 1 with thiosemicarbazide and 4‐…
Number of citations: 2 onlinelibrary.wiley.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.